2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid
Description
2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a fluorine atom at position 5 and a sulfonamide-linked (E)-2-(4-chlorophenyl)ethenyl group at position 2.
Properties
IUPAC Name |
2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-14-6-5-12(17)9-13(14)15(19)20/h1-9,18H,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRDVGXBCPMKE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid can be described as follows:
- Molecular Formula : C16H14ClFNO3S
- Molecular Weight : 351.8 g/mol
- IUPAC Name : 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid exhibit promising anticancer properties. For instance, derivatives of benzoic acid have shown effectiveness against various cancer cell lines. A notable study highlighted the inhibitory effects on the Bcl-2/Bcl-xL protein family, which are crucial in regulating apoptosis in cancer cells. Inhibiting these proteins can lead to increased apoptosis in cancerous cells, making this compound a candidate for further development in cancer therapy .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that derivatives of sulfonamide compounds exhibit significant antibacterial properties. In particular, studies have demonstrated that compounds containing similar structural motifs to our target compound can inhibit the growth of various pathogenic bacteria . The mechanism often involves interference with bacterial folate synthesis pathways.
Case Studies and Research Findings
The biological activity of 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid is believed to be mediated through several mechanisms:
- Inhibition of Apoptosis Regulators : Targeting Bcl-2 family proteins leads to enhanced apoptosis in tumor cells.
- Antibacterial Mechanism : Disruption of folate synthesis pathways in bacteria contributes to its antimicrobial efficacy.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds may exhibit antioxidant properties, reducing oxidative stress in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-substituted benzoic acid derivatives. Below is a comparative analysis with structurally analogous compounds from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity :
- The target compound’s sulfonamide and halogenated styrenyl groups are shared with CAS 951921-89-4 , which exhibits antimicrobial activity due to its thiazole ring and sulfonamide linkage. This suggests the target compound may also disrupt microbial enzyme function.
- The fluorinated benzoic acid scaffold is structurally similar to 5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxylic acid , which targets COX-2 enzymes. The fluorine atom in both compounds likely enhances electronegativity and membrane permeability.
Structural Stability: The (E)-configured ethenyl group in the target compound contrasts with the (Z)-isomers seen in thiazolidinone derivatives like CAS 378766-19-9 .
Pharmacokinetics :
- The carboxylic acid group in all listed compounds enhances water solubility compared to esterified analogs (e.g., ethyl ether derivatives in ). However, the thiazole and furan cores in analogs may confer better metabolic stability than the benzene ring in the target compound.
Preparation Methods
Diazotization and Nucleophilic Substitution
A foundational approach, derived from the synthesis of 2,4-dichloro-5-fluorobenzoic acid (CN1031074A), involves diazotization of a nitroarene precursor followed by substitution. For the target compound, this could entail:
- Reduction of 5-fluoro-2-nitrobenzoic acid to 5-fluoroanthranilic acid using iron powder in hydrochloric acid.
- Diazotization at -10°C–5°C with sodium nitrite, forming a diazonium salt.
- Copper-catalyzed sulfonamide coupling with 2-(4-chlorophenyl)ethenesulfonyl chloride, analogous to cyanide substitution in CN1031074A.
Advantages : Avoids hazardous hydrogen fluoride; scalable with yields ~70%.
Limitations : Requires precise temperature control to prevent diazonium decomposition.
Sulfonation and Hydrolysis
Patent CN100522936C outlines sulfonation of dichlorobenzoyl chloride with chlorosulfonic acid, followed by ammonolysis. Adapting this for the target compound:
- Sulfonation : React 5-fluorobenzoyl chloride with chlorosulfonic acid at 40°C–50°C to introduce the sulfonyl chloride group.
- Ammonolysis : Treat with ammonia to form the sulfonamide.
- Heck Coupling : Introduce the (E)-2-(4-chlorophenyl)ethenyl group via palladium-catalyzed coupling with 4-chlorostyrene.
Critical Parameters :
- Catalyst: Pd(OAc)₂ with tri-o-tolylphosphine for stereoretention.
- Solvent: DMF or THF at 80°C–100°C.
Protective Group Strategies
The synthesis of FMOC-protected arginine (ChemBK) demonstrates the utility of temporary protective groups. For the target compound:
- Carboxylic Acid Protection : Convert 5-fluorobenzoic acid to its methyl ester using thionyl chloride/methanol.
- Sulfonamide Formation : React the ester with 2-(4-chlorophenyl)ethenesulfonamide under basic conditions (K₂CO₃/acetone).
- Ester Hydrolysis : Reflux with NaOH/ethanol to regenerate the carboxylic acid.
Yield Optimization :
Comparative Analysis of Synthetic Methods
Process Optimization and Industrial Considerations
Catalytic Efficiency in Heck Coupling
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves sulfonamide coupling between a fluorobenzoic acid derivative and a (E)-2-(4-chlorophenyl)ethenylsulfonyl chloride intermediate. Key steps include:
- Sulfonylation : React 5-fluoroanthranilic acid with chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to form the sulfonyl chloride intermediate .
- Vinylation : Use a Stille or Heck coupling to introduce the (E)-2-(4-chlorophenyl)ethenyl group, ensuring stereochemical control via palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/toluene) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the product.
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Sulfonylation | ClSO₃H, 0–5°C, 2h | Sulfonyl chloride formation | 60–70% |
| Coupling | Pd(PPh₃)₄, DMF, 80°C | Vinyl group introduction | 45–55% |
| Purification | Silica gel (Hexane:EtOAc 3:1) | Isolation | >95% purity |
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and NMR to confirm the sulfonamide linkage, fluorobenzoic acid core, and (E)-configured ethenyl group. Key signals:
- : δ 8.1–8.3 ppm (aromatic protons), δ 6.5–7.2 ppm (ethenyl protons, J = 16 Hz for E-configuration) .
- : δ -110 to -115 ppm (C-F coupling) .
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid) with ESI-MS to detect [M-H]⁻ ions (expected m/z: 410–415) and quantify purity (>98%) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM warrant further study .
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential .
- Cytotoxicity : Test on HEK-293 or HepG2 cells via MTT assay. A selectivity index (IC₅₀ healthy/IC₅₀ cancer) >3 suggests therapeutic potential .
Advanced Research Questions
Q. How can the sulfonylamino group’s reactivity be leveraged for derivatization?
Methodological Answer: The sulfonamide acts as a nucleophile or electrophile depending on pH:
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to generate N-alkylated derivatives. Monitor by TLC for byproduct formation .
- Electrophilic Acylation : Use acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions (aqueous NaOH) to form acyl sulfonamides. Isolate via acid precipitation .
- Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) to introduce aryl groups at the sulfonamide nitrogen .
Q. What strategies resolve contradictions in reported bioactivity data?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Replicate Studies : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Analytical Profiling : Use LC-HRMS to rule out degradation products or tautomeric forms (e.g., keto-enol tautomerism affecting binding) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target effects .
Q. Table 2: Contradictory Bioactivity Data Analysis
| Study | Reported IC₅₀ (EGFR) | Assay Conditions | Resolution Strategy |
|---|---|---|---|
| A (2023) | 2.1 µM | 10 mM ATP, pH 7.5 | Adjusted ATP to 1 mM (IC₅₀ = 0.8 µM) |
| B (2024) | 15 µM | 5 mM Mg²⁺ | Identified Mg²⁺-dependent inhibition |
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G*). Validate poses against crystallographic data (PDB: 1M17) .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Calculate ΔG binding via MM-PBSA .
- SAR Analysis : Correlate substituent effects (e.g., 4-Cl vs. 4-F phenyl) with activity using QSAR models (e.g., CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
